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Compound of Interest

Compound Name: 4-Sulfanilamidobenzoic acid

Cat. No.: B15093853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Sulfanilamidobenzoic acid (also known as 4-(((4-aminophenyl)sulfonyl)amino)benzoic

acid). Due to the limited availability of direct experimental spectra for this specific compound in

public databases, this guide presents predicted and representative data based on the analysis

of its structural components: a sulfanilamide moiety and a 4-aminobenzoic acid moiety. This

information is intended to serve as a reference for researchers and professionals involved in

the synthesis, characterization, and development of related pharmaceutical compounds.

Molecular Structure and Spectroscopic Overview
4-Sulfanilamidobenzoic acid possesses a molecular formula of C₁₃H₁₂N₂O₄S and a

molecular weight of approximately 292.31 g/mol . Its structure combines the key functional

groups of both sulfanilamide and 4-aminobenzoic acid, which are reflected in its spectroscopic

characteristics. The expected spectroscopic data will exhibit features of a para-substituted

benzene ring from the benzoic acid part, another para-substituted ring from the sulfanilamide

part, a carboxylic acid group, a sulfonamide group, and a primary amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the expected chemical shifts for the ¹H and ¹³C NMR
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spectra of 4-Sulfanilamidobenzoic acid. These predictions are based on the analysis of

structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 8.0 Doublet 2H
Protons ortho to -

COOH

~7.6 - 7.8 Doublet 2H Protons ortho to -SO₂-

~6.6 - 6.8 Doublet 2H Protons ortho to -NH₂

~7.0 - 7.2 Doublet 2H Protons meta to -NH₂

~12.0 - 13.0 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~10.0 - 11.0 Singlet (broad) 1H
Sulfonamide proton (-

SO₂NH-)

~5.0 - 6.0 Singlet (broad) 2H Amine protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~167 Carboxylic acid carbon (-COOH)

~152 Carbon attached to -NH₂

~145 Carbon attached to -SO₂-

~131 Carbons ortho to -COOH

~129 Carbons ortho to -SO₂-

~125 Carbon attached to sulfonamide nitrogen

~114 Carbons ortho to -NH₂

~119 Carbons meta to -COOH

Experimental Protocol for NMR Spectroscopy
A sample of 4-Sulfanilamidobenzoic acid would be dissolved in a deuterated solvent, typically

DMSO-d₆, due to the presence of exchangeable protons and for improved solubility. The ¹H

and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400

MHz or higher. Tetramethylsilane (TMS) would be used as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Sulfanilamidobenzoic acid is expected to show characteristic absorption bands

for its various functional groups.

Table 3: Expected FT-IR Spectral Data
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Frequency (cm⁻¹) Intensity Assignment

3400 - 3500 Medium
N-H stretching (asymmetric

and symmetric) of -NH₂

3200 - 3300 Medium N-H stretching of -SO₂NH-

2500 - 3300 Broad
O-H stretching of -COOH

(hydrogen-bonded)

1680 - 1710 Strong C=O stretching of -COOH

1600 - 1620 Medium N-H bending of -NH₂

1500 - 1580 Strong
C=C stretching in aromatic

rings

1300 - 1350 Strong
S=O stretching (asymmetric) of

-SO₂-

1150 - 1180 Strong
S=O stretching (symmetric) of

-SO₂-

830 - 850 Strong
C-H out-of-plane bending for

para-substituted rings

Experimental Protocol for IR Spectroscopy
The FT-IR spectrum would be obtained using a Fourier Transform Infrared spectrometer. The

solid sample would be prepared as a potassium bromide (KBr) pellet. A small amount of the

sample would be ground with dry KBr and pressed into a thin, transparent disk. The spectrum

would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Expected Mass Spectrometry Data
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m/z Interpretation

292 Molecular ion [M]⁺

275 [M - OH]⁺

247 [M - COOH]⁺

156 [H₂N-C₆H₄-SO₂]⁺

137 [HOOC-C₆H₄-NH]⁺

92 [C₆H₄-NH₂]⁺

Experimental Protocol for Mass Spectrometry
The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer.

The sample would be introduced into the ion source, where it is vaporized and bombarded with

a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments

are then accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of 4-Sulfanilamidobenzoic acid.

Sample Preparation

Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 4-Sulfanilamidobenzoic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Sulfanilamidobenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15093853#spectroscopic-data-nmr-ir-mass-spec-of-
4-sulfanilamidobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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